![molecular formula C20H27N3O2 B2457530 N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide CAS No. 1436331-91-7](/img/structure/B2457530.png)
N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide, commonly known as DPP4 inhibitor, is a drug that is used to treat type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase 4 (DPP4), which is responsible for breaking down incretin hormones. The inhibition of DPP4 leads to an increase in the levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose levels.
Scientific Research Applications
Antidepressant Potential
A study on 3,4-Diphenyl-1H-pyrazole-1-propanamine antidepressants highlighted the synthesis of compounds with a narrow Structure-Activity Relationship (SAR), identifying potential antidepressants with reduced side effects. This research suggests the chemical's application in developing antidepressant medication with minimal anticholinergic action and no antagonism to the antihypertensive effects of certain drugs (Bailey et al., 1985).
Neurokinin-1 Receptor Antagonism
Another study explored an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration. The compound showed high efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Cyclization Reactions in Organic Synthesis
Research on cyclization reactions with anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate has demonstrated the formation of various aminoquinazoline and dihydroquinazolinone derivatives. This indicates the chemical's utility in synthesizing complex organic structures, potentially for pharmaceutical applications (Shikhaliev et al., 2008).
Androgen Receptor Antagonism
A study on N-arylpiperazine-1-carboxamide derivatives showed their potential as orally active nonsteroidal androgen receptor (AR) antagonists. These compounds, particularly trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, displayed potent antiandrogenic activity and AR antagonism, suggesting applications in prostate cancer treatment (Kinoyama et al., 2005).
DNA Methylation in Cancer Research
The methylation of DNA by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in cultured mammalian cells was studied to understand the influence of cellular thiol concentrations on the extent of methylation. This research contributes to the understanding of DNA methylation mechanisms and their implications in cancer development and therapy (Lawley & Thatcher, 1970).
properties
IUPAC Name |
N,2-dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-5-10-22-11-13-23(14-12-22)20(25)18-8-6-17(7-9-18)15-21(4)19(24)16(2)3/h1,6-9,16H,10-15H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYOBHAQTKKBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2457450.png)
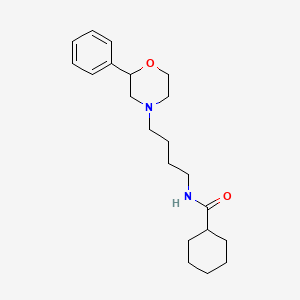

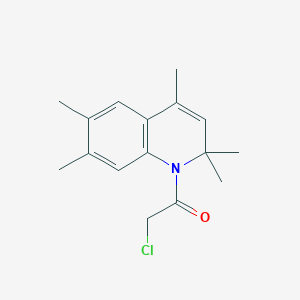
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2457458.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2457459.png)
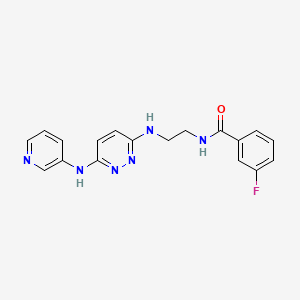
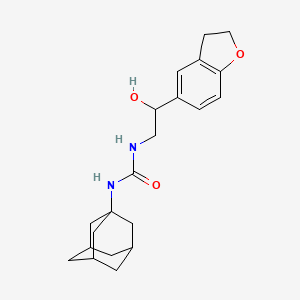
![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2457462.png)
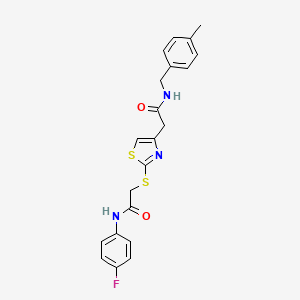

![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)